

2,3-Dimethylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethylphenylboronic acid

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An In-depth Technical Guide to **2,3-Dimethylphenylboronic Acid** for Researchers and Drug Development Professionals

Introduction

2,3-Dimethylphenylboronic acid is an organoboron compound that serves as a crucial building block in modern organic synthesis. For researchers, scientists, and professionals in drug development, arylboronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the core properties of **2,3-Dimethylphenylboronic acid**, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visualization of the reaction's catalytic cycle. Boronic acids and their derivatives are pivotal in medicinal chemistry for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.^{[1][2]}

Core Properties and Data

The fundamental chemical and physical properties of **2,3-Dimethylphenylboronic acid** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

Identifier	Value
Molecular Formula	C ₈ H ₁₁ BO ₂ [3] [4] [5]
Molecular Weight	149.98 g/mol [3] [5] [6]
CAS Number	183158-34-1 [3] [4] [6]
IUPAC Name	(2,3-dimethylphenyl)boronic acid [4]
Synonyms	2,3-Dimethylbenzeneboronic acid [3] [6]
Appearance	White to light yellow powder or crystal [3]
Melting Point	174-180 °C [6]

Applications in Drug Discovery and Synthesis

2,3-Dimethylphenylboronic acid is predominantly utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions.[\[6\]](#) This palladium-catalyzed reaction is one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and styrenyl frameworks.[\[7\]](#) These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[\[8\]](#) The ability to introduce the 2,3-dimethylphenyl group selectively makes this reagent valuable for structure-activity relationship (SAR) studies in drug discovery, where steric and electronic properties of molecules are fine-tuned to optimize biological activity.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol outlines the synthesis of a biaryl compound from **2,3-Dimethylphenylboronic acid** and an aryl halide.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 2,3-dimethyl-substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between **2,3-Dimethylphenylboronic acid** and an aryl halide (e.g., Aryl-Br).

Materials:

- **2,3-Dimethylphenylboronic acid**
- Aryl halide (Ar-X, where X = Br, I, or OTf)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
- Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

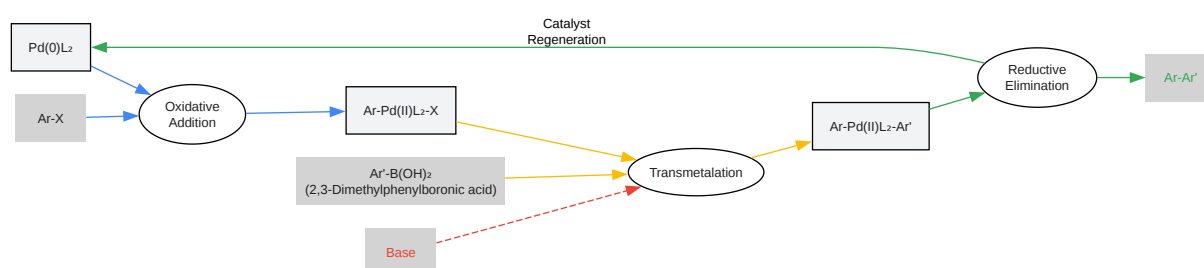
- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2,3-Dimethylphenylboronic acid** (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the anhydrous solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).
- **Degassing:** Sparge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[8]
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[8][9] The reaction progress should be monitored by a suitable analytical

technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
[8] Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the primary application for **2,3-Dimethylphenylboronic acid** in synthetic chemistry. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7][9]



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [2,3-Dimethylphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067271#2-3-dimethylphenylboronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b067271#2-3-dimethylphenylboronic-acid-molecular-weight-and-formula)

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